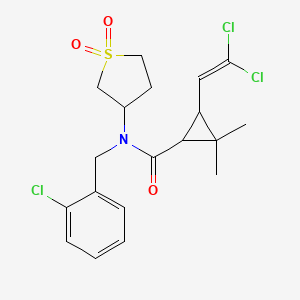
(5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(3-フルオロベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、チアゾロンファミリーに属する合成有機化合物です。
準備方法
合成経路と反応条件
(5Z)-5-(3-フルオロベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンの合成は、通常、3-フルオロベンズアルデヒドと2-アミノチアゾール誘導体を特定の反応条件下で縮合させることで行われます。反応は酸または塩基によって触媒される場合があり、多くの場合、エタノールまたはメタノールなどの溶媒を必要とします。反応温度と時間は異なる場合がありますが、通常は数時間にわたって高温で行われます。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化するために最適化された反応条件を使用した大規模合成を行う可能性があります。これには、連続フローリアクターの使用や、再結晶やクロマトグラフィーなどの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
(5Z)-5-(3-フルオロベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化される可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができます。
置換: ベンジリデン基のフッ素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸、塩基、酸化剤、還元剤、求核剤などがあります。温度、溶媒、反応時間などの反応条件は、目的の生成物を得るために重要です。
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸誘導体が生成される場合があり、還元によりアルコールが生成される場合があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 潜在的な治療効果と、創薬のためのリード化合物として調査されています。
産業: 新素材の開発や、工業プロセスにおける化学中間体として使用される可能性があります。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
作用機序
(5Z)-5-(3-フルオロベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または生物学的経路に関与する他のタンパク質が含まれる場合があります。この化合物の効果は、これらの標的に結合することで媒介され、細胞プロセスに変化をもたらします。
類似した化合物との比較
類似した化合物
(5Z)-5-(ベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オン: ベンジリデン基にフッ素原子がありません。
(5Z)-5-(4-クロロベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オン: フッ素ではなく塩素原子を含んでいます。
(5Z)-5-(3-メチルベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オン: フッ素ではなくメチル基を含んでいます。
独自性
(5Z)-5-(3-フルオロベンジリデン)-2-(フェニルアミノ)-1,3-チアゾール-4(5H)-オンにフッ素原子があることで、その類似体と比較して、脂溶性の上昇や生物活性の変化など、ユニークな特性が得られる可能性があります。
正確で詳細な情報については、特定の科学文献とデータベースを調べることをお勧めします。
類似化合物との比較
Similar Compounds
(5Z)-5-(benzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Lacks the fluorine atom in the benzylidene group.
(5Z)-5-(4-chlorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Contains a chlorine atom instead of fluorine.
(5Z)-5-(3-methylbenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended
特性
分子式 |
C16H11FN2OS |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19-16(21-14)18-13-7-2-1-3-8-13/h1-10H,(H,18,19,20)/b14-10- |
InChIキー |
HSVLYRIEPQTIAR-UVTDQMKNSA-N |
異性体SMILES |
C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2 |
正規SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135577.png)

![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)


![N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135624.png)
![(5Z)-3-[3-(morpholin-4-yl)propyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12135632.png)
![N,N-diethyl-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135634.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135641.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12135657.png)
